2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane
Overview
Description
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane is a chemical compound with the molecular formula C16H16O4S and a molecular weight of 304.36 . It is a solid at 20 degrees Celsius and appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane consists of a dioxolane ring attached to a phenyl ring, which is further attached to a phenylsulfonylmethyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its purity, as determined by gas chromatography, is greater than 97.0% .Scientific Research Applications
Synthesis Techniques and Chemical Properties
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane and its derivatives have been a focus in various synthesis techniques. For example, Sun Xiao-qiang (2009) described the synthesis of a related compound, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, through a process involving benzaldehyde condensation, reduction, sulfonylation, and bromation (Sun Xiao-qiang, 2009). M. Coskun et al. (1998) polymerized a derivative of 2-phenyl-1,3-dioxolane, providing insights into the compound's potential in creating new materials (Coskun et al., 1998).
Catalytic and Reactivity Studies
The reactivity of derivatives of 2-phenyl-1,3-dioxolane has been explored in various studies. Juan F. Gil et al. (1993) investigated the reductive opening of 2-phenyl-1,3-dioxolanes using a naphthalene-catalysed lithiation, illustrating the compound's utility in organic synthesis (Gil et al., 1993). Another study by J. Gestel et al. (1980) demonstrated the synthesis and fungicidal activity of 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, hinting at the compound's potential in agricultural applications (Gestel et al., 1980).
Polymerization and Material Science
In the field of material science, H. Fukuda et al. (1994) investigated the polymerization of 4-phenyl-2-propenylidene-1,3-dioxolane, indicating the versatility of 2-phenyl-1,3-dioxolane derivatives in creating polymers with specific structures (Fukuda et al., 1994).
Oxidation Studies
In oxidation studies, A. Baumstark et al. (1998) explored the oxidation of sulfides using derivatives of 1,3-dioxolane, shedding light on the compound's reactivity and potential in organic transformations (Baumstark et al., 1998).
Applications in Polymer Chemistry
E. Franta et al. (1988) examined the reaction of 1,3-dioxolane in the presence of various polymers, revealing the compound's role in polymer chemistry and its potential for creating new materials (Franta et al., 1988).
properties
IUPAC Name |
2-[2-(benzenesulfonylmethyl)phenyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c17-21(18,14-7-2-1-3-8-14)12-13-6-4-5-9-15(13)16-19-10-11-20-16/h1-9,16H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNWDOBNPSVXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659948 | |
Record name | 2-{2-[(Benzenesulfonyl)methyl]phenyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane | |
CAS RN |
226089-80-1 | |
Record name | 2-{2-[(Benzenesulfonyl)methyl]phenyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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